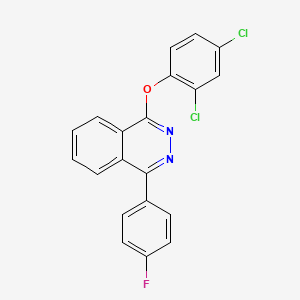![molecular formula C19H25N7O B12162519 N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B12162519.png)
N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a complex organic compound that features a benzimidazole ring, a tetrazole ring, and a cyclohexane carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multiple steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the Tetrazole Ring: The tetrazole ring is often introduced via a [3+2] cycloaddition reaction between an azide and a nitrile.
Cyclohexanecarboxamide Formation: The cyclohexanecarboxamide moiety can be introduced through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzimidazole ring can undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction reactions can target the nitro groups (if present) on the benzimidazole ring, converting them to amines.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the tetrazole nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring may yield N-oxides, while reduction of nitro groups would produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential as a pharmacophore. The benzimidazole and tetrazole rings are known to exhibit biological activity, which could be harnessed for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. Benzimidazole derivatives are known for their antimicrobial and antiparasitic properties, while tetrazole rings are often found in antihypertensive drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzimidazole ring could bind to DNA or proteins, while the tetrazole ring might interact with metal ions or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide: This compound is unique due to the combination of benzimidazole and tetrazole rings with a cyclohexanecarboxamide moiety.
Benzimidazole Derivatives: Compounds like albendazole and mebendazole are well-known for their antiparasitic activity.
Tetrazole Derivatives: Losartan and other angiotensin II receptor antagonists contain tetrazole rings and are used as antihypertensive agents.
Uniqueness
The uniqueness of this compound lies in its multi-functional structure, which combines the properties of benzimidazole and tetrazole rings with the stability of a cyclohexanecarboxamide moiety. This makes it a promising candidate for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C19H25N7O |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-(1-methyl-2-propan-2-ylbenzimidazol-5-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C19H25N7O/c1-13(2)17-22-15-11-14(7-8-16(15)25(17)3)21-18(27)19(9-5-4-6-10-19)26-12-20-23-24-26/h7-8,11-13H,4-6,9-10H2,1-3H3,(H,21,27) |
InChI Key |
IWMRUQUMGPMJCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(N1C)C=CC(=C2)NC(=O)C3(CCCCC3)N4C=NN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5-dimethyl-4-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}carbonyl)dihydrofuran-2(3H)-one](/img/structure/B12162438.png)
![1-[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B12162440.png)
![Methyl 5-benzyl-2-{[3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B12162441.png)
![3-hydroxy-4-(phenylcarbonyl)-5-[3-(prop-2-en-1-yloxy)phenyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12162443.png)
![5-[(2-Fluorophenyl)methylene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12162451.png)
![2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-4-ylmethylideneamino]acetamide](/img/structure/B12162453.png)
![N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B12162458.png)
![N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]thiophene-2-sulfonamide](/img/structure/B12162465.png)
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-methyl-1H-indole-5-carboxamide](/img/structure/B12162466.png)
![2-(6-bromo-1H-indol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B12162476.png)
![N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B12162489.png)



